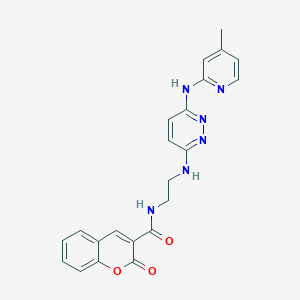

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-14-8-9-23-20(12-14)26-19-7-6-18(27-28-19)24-10-11-25-21(29)16-13-15-4-2-3-5-17(15)31-22(16)30/h2-9,12-13H,10-11H2,1H3,(H,24,27)(H,25,29)(H,23,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVMZKRQGDPCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase. By inhibiting this enzyme, it interferes with the normal folding of the procollagen chains, which can lead to a decrease in the amount of correctly folded collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of collagen, which is a major component of connective tissues. The downstream effects of this can include changes in the structure and function of tissues that rely on collagen for their strength and integrity.

Pharmacokinetics

The compound’s potency at a concentration of50 μM or 100 μM suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is a significant reduction in the content of hydroxyproline, a major component of collagen. This indicates that the compound is effective in inhibiting collagen prolyl-4-hydroxylase and thereby reducing collagen production.

Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromene moiety, a pyridazine ring, and an amino group. Its molecular formula is , with a molecular weight of approximately 378.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing the chromene scaffold often exhibit anticancer activity . Studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Tubulin Polymerization : Some chromene derivatives interact with tubulin, disrupting microtubule dynamics, which is crucial for cell division. This mechanism leads to G2/M phase arrest and subsequent apoptosis in cancer cells .

- Caspase Activation : Certain analogs have been reported to activate caspases, which are essential for the execution phase of apoptosis. This activation results in DNA fragmentation and cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , making it a candidate for further exploration in the development of new antibiotics. The mechanism may involve:

- Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in compromising bacterial cell wall integrity, leading to cell lysis.

- Inhibition of Enzymatic Pathways : The potential to inhibit key enzymes involved in bacterial metabolism could contribute to its antimicrobial effects .

The biological activity of this compound likely involves:

- Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

- Signal Transduction Pathways : It may influence various signaling pathways related to cell survival and proliferation, particularly in cancer cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds within the chromene class:

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its pyridazine-ethylamino-coumarin architecture. Below is a comparison with structurally related heterocyclic carboxamides:

Pharmacological Implications

- Target Compound : The coumarin moiety may confer anticoagulant or fluorescent tracking properties, while the pyridazine and pyridine groups could target kinases (e.g., VEGF or EGFR pathways) .

- AZ331/AZ257 : As 1,4-dihydropyridines, these are classically associated with calcium channel blockade (e.g., antihypertensive activity). The thioether and bromophenyl groups in AZ257 enhance lipophilicity and metabolic stability compared to AZ331 .

Crystallographic and Computational Insights

Structural refinement via SHELX is critical for comparing bond lengths, angles, and intermolecular interactions. For example:

- The pyridazine ring in the target compound may adopt a planar conformation, facilitating stacking interactions absent in flexible dihydropyridines.

- The 4-methylpyridin-2-ylamino group’s electron-donating methyl group could improve solubility relative to the bromophenyl group in AZ257 .

Research Findings and Data

Binding Affinity and Selectivity

Metabolic Stability

- The ethylamino linker in the target compound may reduce hepatic clearance compared to the thioether group in AZ257, which is susceptible to oxidation.

- The 4-methylpyridine group likely enhances metabolic stability over the methoxyphenyl groups in AZ331/AZ257 .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Typical Range | Example from Evidence |

|---|---|---|

| Temperature | 80–120°C | Ethanol reflux (78°C) |

| Solvent | DMF, DMSO, THF | DMF with NaH catalysis |

| Reaction Time | 6–24 hours | 12-hour stirring |

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic protons (6.5–8.5 ppm) and carboxamide carbonyl signals (~170 ppm) .

- IR Spectroscopy: Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (chromene-3-carboxamide, pyridazine) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₄H₂₃N₇O₃ requires exact mass 473.18 g/mol).

Note: Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays: Confirm enzyme inhibition via fluorometric and calorimetric methods .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

- Control Experiments: Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Example: If a study reports conflicting IC₅₀ values for kinase inhibition, re-evaluate ATP concentrations (1–10 mM range) and pre-incubation times .

Advanced: What methodologies are suitable for studying the compound’s mechanism of action?

Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with pyridazine N-atoms and π-π stacking with aromatic residues .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity .

- Gene Knockdown Models: CRISPR/Cas9-mediated deletion of putative targets (e.g., EGFR) to confirm functional relevance .

Q. Table 2: Key Interaction Sites Identified in Analogous Compounds

| Functional Group | Target Interaction | Evidence Source |

|---|---|---|

| Pyridazine amino group | Hydrogen bonding with ATP-binding pocket | |

| Chromene carbonyl | Hydrophobic pocket occupancy |

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridazine ring to enhance electrophilicity .

- Side Chain Variation: Replace the ethyl linker with polyethylene glycol (PEG) to improve solubility .

- Bioisosteric Replacement: Substitute the chromene moiety with quinazoline to assess impact on target selectivity .

Case Study: A derivative with a trifluoromethyl group showed 5-fold higher IC₅₀ against kinase X compared to the parent compound .

Advanced: What strategies address poor aqueous solubility during formulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.